molecular formula C18H17N3O2S2 B2486067 (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035007-87-3

(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2486067
CAS RN: 2035007-87-3
M. Wt: 371.47
InChI Key: LZPINSNTOPDODU-YRNVUSSQSA-N
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Description

This compound belongs to a class of chemicals that include features of pyrazinyl, thiophenyl, and sulfonyl groups. These groups are notable for their roles in pharmaceuticals, materials science, and chemical synthesis due to their unique chemical behaviors and interactions.

Synthesis Analysis

Synthesis of related compounds often involves multi-step organic reactions, starting from substituted benzaldehydes, benzenesulfonamides, or thiophenes. For example, the synthesis of similar sulfonamide compounds involves cyclization reactions, condensation with hydrazines, and sometimes subsequent modifications to introduce specific functional groups (Gul et al., 2016).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques are commonly used for structural characterization. Compounds in this category typically exhibit complex molecular conformations influenced by intra- and inter-molecular forces, as demonstrated in studies by Borges et al. (2014), who reported significant conformation differences in closely related sulfonamides (Borges et al., 2014).

Scientific Research Applications

  • Anticancer Potential : Some derivatives of celecoxib, which includes compounds structurally similar to (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide, have shown potential in treating cancer. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. For instance, N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

  • Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally similar to the chemical , have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).

  • Carbonic Anhydrase Inhibitors : Compounds including 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have been found to be effective carbonic anhydrase inhibitors, which could be developed into new anticancer drug candidates. Specific compounds in this category were identified as selective inhibitors of the hCA IX or hCA XII isoenzymes (H. Gul et al., 2018).

  • Antitumor Agents : Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety have shown promise as potent anti-tumor agents, particularly against hepatocellular carcinoma (HepG2) cell lines (S. M. Gomha et al., 2016).

  • TNF-α Inhibition : Pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as TNF-α inhibitors, which could have implications in inflammatory diseases (M. Khalifa et al., 2014).

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-14-2-4-15(5-3-14)7-11-25(22,23)21-12-17-18(20-9-8-19-17)16-6-10-24-13-16/h2-11,13,21H,12H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPINSNTOPDODU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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